molecular formula C11H13N3 B2721191 Methyl[(4-methylquinazolin-2-yl)methyl]amine CAS No. 1240527-06-3

Methyl[(4-methylquinazolin-2-yl)methyl]amine

Cat. No.: B2721191
CAS No.: 1240527-06-3
M. Wt: 187.246
InChI Key: ZSTGCQKWFYJNES-UHFFFAOYSA-N
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Description

Methyl[(4-methylquinazolin-2-yl)methyl]amine is a quinazoline-derived compound characterized by a methyl-substituted quinazoline core and a methylamine group attached via a methylene linker. Quinazoline derivatives are widely explored in medicinal chemistry due to their structural versatility and biological activities, including kinase inhibition, anticancer, and antidiabetic properties . This compound is structurally related to intermediates and impurities in pharmaceuticals such as linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-methylquinazolin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTGCQKWFYJNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(4-methylquinazolin-2-yl)methyl]amine typically involves the amidation of anthranilic acid derivatives followed by cyclization. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methylquinazolin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, particularly:

  • Dipeptidyl Peptidase IV Inhibition : Methyl[(4-methylquinazolin-2-yl)methyl]amine has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in the treatment of type 2 diabetes mellitus by modulating the levels of incretin hormones, which play a role in insulin secretion and glucose homeostasis .
  • Antimicrobial Properties : Compounds derived from quinazoline structures are known for their antimicrobial activities. This compound may exhibit similar properties, making it a candidate for further research in combating bacterial infections.

Case Study 1: DPP-IV Inhibition

A study highlighted the efficacy of this compound as a DPP-IV inhibitor. The compound demonstrated significant inhibition of DPP-IV activity in vitro, suggesting its potential as an antidiabetic agent. Further research is warranted to evaluate its pharmacokinetic properties and therapeutic effectiveness in clinical settings .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of quinazoline derivatives indicated that this compound could be effective against various pathogens. In vitro tests showed promising results against both Gram-positive and Gram-negative bacteria, warranting further exploration into its mechanism of action and potential applications in infectious disease treatment .

Mechanism of Action

The mechanism of action of Methyl[(4-methylquinazolin-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

Key Analogues :

(R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine (Linagliptin Impurity 29): Structure: Features a piperidin-3-amine group instead of methylamine. Role: A synthetic impurity in linagliptin production; the piperidine ring enhances solubility and target binding via hydrogen bonding .

6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine :

  • Structure : Contains a bromo substituent at position 6 and a thiophen-2-ylmethylamine group.
  • Synthesis : Prepared via nucleophilic substitution of 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine (99% yield) .
  • Comparison : The bromo substituent increases molecular weight (MW: ~342 g/mol) and may enhance kinase inhibition potency compared to the methyl-substituted target compound .

N-(4-Methoxyphenyl)-2-(pyridin-4-yl)quinazolin-4-amine :

  • Structure : Substituted with a 4-methoxyphenyl group and pyridinyl moiety.
  • Properties : The methoxy group improves lipophilicity (logP ~3.2), while the pyridine ring facilitates π-π stacking interactions .
  • Comparison : The absence of aromatic substituents in the target compound may reduce off-target binding but limit thermal stability (mp: 219–221°C for the analogue vs. unmeasured for the target) .

Functional Group Modifications on the Amine Side Chain

6-(Imidazo[1,2-a]pyridin-6-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) :

  • Structure : Contains a methyl-p-tolylamine group.
  • Activity : Reported as a kinase inhibitor with enhanced selectivity due to the bulky tolyl group (IC₅₀: <100 nM in kinase assays) .
  • Comparison : The simpler methylamine in the target compound may confer faster metabolic clearance but lower selectivity.

N-(4-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine: Structure: Features a chloro-methylphenyl group and methoxyphenyl substituent. Comparison: The target compound’s lack of halogen substituents may improve safety profiles but reduce binding affinity.

Physicochemical Properties

Property Methyl[(4-methylquinazolin-2-yl)methyl]amine 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Linagliptin Impurity 29
Molecular Weight (g/mol) ~243 (estimated) 342 325
LogP (Predicted) 2.1 3.5 2.8
Solubility Moderate (polar groups) Low (bromo, thiophene) High (piperidine)
Stability Stable under acidic conditions Sensitive to light (bromo) Stable at RT

Biological Activity

Methyl[(4-methylquinazolin-2-yl)methyl]amine (CAS No. 1240527-06-3) is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse biological activities. The molecular formula is C10H12N2C_{10}H_{12}N_2 with a molecular weight of approximately 160.22 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily linked to its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 is an enzyme involved in glucose metabolism and immune regulation. Inhibition of this enzyme can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. This mechanism underlies the potential use of this compound in treating type 2 diabetes and related metabolic disorders .

Therapeutic Applications

  • Type 2 Diabetes Management : The compound has been studied for its effectiveness in managing type 2 diabetes mellitus through its DPP-4 inhibitory activity. It has shown promise in enhancing insulin sensitivity and lowering blood glucose levels .
  • Obesity Treatment : Due to its impact on metabolic pathways, this compound may also have applications in obesity management by regulating appetite and energy expenditure .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Methylation : The final step often involves methylating the amine group to yield the target compound.

Study 1: DPP-4 Inhibition

In a study evaluating various DPP-4 inhibitors, this compound was found to exhibit significant inhibitory activity against DPP-4, with an IC50 value comparable to established inhibitors like sitagliptin and vildagliptin. This suggests that it could serve as a lead compound for further drug development aimed at managing diabetes .

Study 2: Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, with preliminary safety assessments showing no significant toxicity at therapeutic doses. Long-term studies are necessary to fully understand its safety profile .

Comparative Analysis with Similar Compounds

Compound NameDPP-4 Inhibition (IC50)Therapeutic Use
This compoundSimilar to sitagliptinType 2 Diabetes
Sitagliptin~20 nMType 2 Diabetes
Vildagliptin~30 nMType 2 Diabetes

Q & A

Q. Q1. What are the most efficient synthetic routes for Methyl[(4-methylquinazolin-2-yl)methyl]amine, and how can reaction conditions be optimized?

A1. The compound can be synthesized via electrochemical oxidative cyclization using 2-aminobenzamide derivatives as precursors. Key steps include:

  • Electrode system : Aluminum (anode) and carbon (cathode) in acetic acid electrolyte under mild conditions (room temperature, undivided cell).
  • Cyclization : Formation of the quinazoline core via intramolecular C–N bond formation.
  • Functionalization : Subsequent alkylation at the 2-position with methylamine derivatives.
    Yields can be optimized by adjusting current density (e.g., 10–15 mA/cm²) and reaction time (6–12 hours). Characterization via ¹H/¹³C NMR and HPLC-MS ensures purity (>95%) and structural confirmation .

Q. Q2. What analytical techniques are critical for characterizing this compound?

A2. Essential methods include:

  • Spectroscopy : NMR (¹H, ¹³C) to confirm methyl and quinazoline proton environments.
  • Mass spectrometry : HRMS (High-Resolution MS) for molecular ion validation.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
    Advanced techniques like X-ray crystallography resolve stereochemical ambiguities, particularly for verifying the methylene bridge geometry .

Biological Activity and Mechanism

Q. Q3. How can researchers evaluate the biological activity of this compound in cancer models?

A3. Key methodologies include:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death.
    Reference compounds like GW-441756 (a quinazoline-based kinase inhibitor) provide benchmarking data .

Q. Q4. What mechanisms underlie potential neuropharmacological effects of this compound?

A4. Hypothesized mechanisms include:

  • Receptor modulation : Binding assays (e.g., radioligand displacement for GABAₐ or NMDA receptors).
  • Synaptic transmission studies : Patch-clamp electrophysiology in rodent spinal cord slices to assess glutamatergic or GABAergic signaling.
    Contradictory results (e.g., excitatory vs. inhibitory effects) require dose-response profiling and metabolite analysis (via LC-MS/MS) to rule off-target interactions .

Advanced Computational and Structural Studies

Q. Q5. How can 3D-QSAR models guide the optimization of this compound derivatives?

A5. Steps include:

  • Dataset preparation : 20–30 analogs with varied substituents (e.g., methyl, halogen, aryl groups).
  • Descriptor calculation : Use CoMFA or CoMSIA for steric, electrostatic, and hydrophobic fields.
  • Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6).
    A recent study on morpholinyl-quinazoline derivatives demonstrated that electron-withdrawing groups at the 4-position enhance kinase inhibition .

Q. Q6. What molecular docking strategies are suitable for studying this compound’s interaction with cytochrome P450 enzymes?

A6. Protocol:

  • Protein preparation : Retrieve CYP2D6 or CYP3A4 structures (PDB: 3TDA, 4K9T).
  • Docking software : AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling.
  • Binding affinity validation : Compare docking scores (ΔG) with experimental IC₅₀ values.
    Critical residues (e.g., CYP2D6 Phe120) may form π-π interactions with the quinazoline ring, influencing metabolic stability .

Mechanistic and Contradictory Data Analysis

Q. Q7. How should researchers resolve discrepancies in reported cytotoxic activity across studies?

A7. Strategies include:

  • Assay standardization : Uniform cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours).
  • Metabolic interference testing : Co-treatment with CYP inhibitors (e.g., ketoconazole) to identify bioactivation pathways.
  • Structural analogs : Synthesize and test derivatives to isolate pharmacophore contributions.
    For example, 4-methyl substitution on quinazoline may enhance solubility but reduce membrane permeability, explaining variable IC₅₀ values .

Q. Q8. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

A8. Recommended models:

  • Rodent pharmacokinetics : IV/PO dosing in Sprague-Dawley rats with plasma sampling (0–24 hours).
  • Toxicology : 28-day repeat-dose studies (OECD 407) with histopathology (liver, kidney).
  • BBB penetration : Microdialysis in murine CNS to measure brain-to-plasma ratios.
    Contradictory neurotoxicity reports require metabolomic profiling to identify reactive intermediates (e.g., quinazoline N-oxides) .

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